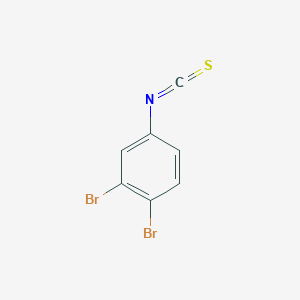

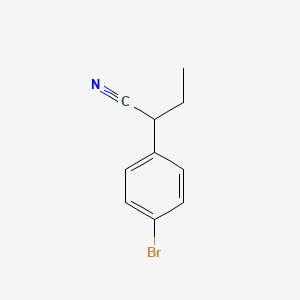

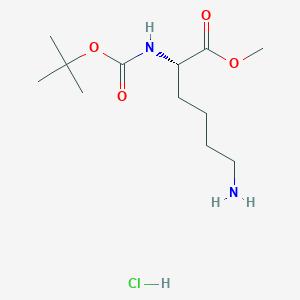

![molecular formula C15H9F2N5O3 B3039196 4,5-二氟-2-{[6-(1H-咪唑-1-基)哒嗪-3-羰基]氨基}苯甲酸 CAS No. 2375420-34-9](/img/structure/B3039196.png)

4,5-二氟-2-{[6-(1H-咪唑-1-基)哒嗪-3-羰基]氨基}苯甲酸

描述

“4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid” is a compound with the molecular formula C15H9F2N5O3 . It is also known as DFP-10825 and is considered a promising compound for the treatment of cancer, inflammation, and microbial infections.

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: InChI=1S/C15H9F2N5O3/c16-9-5-8 (15 (24)25)12 (6-10 (9)17)19-14 (23)11-1-2-13 (21-20-11)22-4-3-18-7-22 . The compound has a molecular weight of 345.26 g/mol .Physical and Chemical Properties Analysis

The compound has a molecular weight of 345.26 g/mol, an XLogP3-AA of 1.4, and a topological polar surface area of 110 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 4 .科学研究应用

药物化学中的合成

4,5-二氟-2-{[6-(1H-咪唑-1-基)哒嗪-3-羰基]氨基}苯甲酸及其衍生物在药物化学领域发挥着重要作用。例如,在合成碳-11标记的 CK1 抑制剂作为阿尔茨海默病的潜在 PET 放射性示踪剂时,使用了类似的化合物,突出了此类化学结构在开发神经系统疾病诊断工具中的重要性(Gao、Wang 和 Zheng,2018)。

晶体结构形成中的作用

该化合物也与晶体结构的研究有关。涉及四氟对苯二甲酸与一系列含氮杂环的研究,包括与 4,5-二氟-2-{[6-(1H-咪唑-1-基)哒嗪-3-羰基]氨基}苯甲酸相似的化合物,表明通过氢键和弱分子间相互作用形成了新型晶体(Wang、Hu、Wang、Liu 和 Huang,2014)。

抗菌应用

此外,类似的化合物已显示出抗菌活性,这是药物研究的一个重要方面。例如,对苯并咪唑部分衍生物(在结构上与 4,5-二氟-2-{[6-(1H-咪唑-1-基)哒嗪-3-羰基]氨基}苯甲酸相关)的研究表明对多种细菌和真菌有效(Abd El-Meguid,2014)。

作用机制

Target of Action

The primary target of SR-717 is the Stimulator of Interferon Genes (STING) . STING is a signaling protein that plays a critical role in innate immunity and is involved in various biological processes, including antitumor immunity .

Mode of Action

SR-717 functions as a direct mimetic of the natural STING ligand cyclic guanosine monophosphate–adenosine monophosphate (cGAMP) . It binds to STING, inducing the same “closed” conformation of STING . This binding leads to the activation of STING, which in turn triggers a cascade of immune responses .

Result of Action

SR-717 has demonstrated significant antitumor activity . It promotes the activation of CD8+ T cells, natural killer cells, and dendritic cells in relevant tissues . It also facilitates antigen cross-priming and induces the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner .

生化分析

Biochemical Properties

SR-717 (free acid) plays a significant role in biochemical reactions. It interacts with the STING protein, a crucial component of the immune system . The compound induces the same closed conformation of STING, providing a pathway to explore systemic STING agonists in various contexts, including antitumor immunity .

Cellular Effects

SR-717 (free acid) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, it induces the expression of PD-L1 in THP1 cells and in primary human peripheral blood mononuclear cells in a STING-dependent manner .

Molecular Mechanism

The molecular mechanism of action of SR-717 (free acid) involves its direct interaction with the STING protein . It functions as a direct mimetic of the natural STING ligand cGAMP that induces the same closed conformation of STING . This interaction leads to the activation of STING, thereby enhancing the immune response .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, SR-717 (free acid) shows consistent effects on cellular function . It is stable and does not degrade quickly, making it suitable for long-term in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of SR-717 (free acid) vary with different dosages . At a dosage of 30 mg/kg, administered intraperitoneally once per day for one week, it showed significant antitumor activity in mice .

Metabolic Pathways

SR-717 (free acid) is involved in the cGAS-STING pathway, a crucial metabolic pathway in the immune response . It interacts with the STING protein, which is a part of this pathway .

属性

IUPAC Name |

4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22/h1-7H,(H,19,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBVQIJGIZVRGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)O)F)F)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

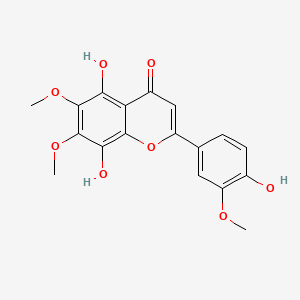

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

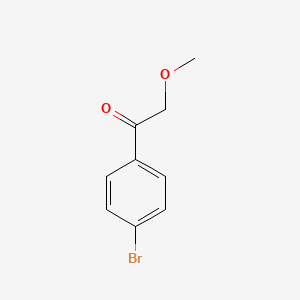

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)